molecular formula C14H17F2NO5 B13001225 N-Boc-2,3-Difluoro-L-tyrosine

N-Boc-2,3-Difluoro-L-tyrosine

Cat. No.: B13001225
M. Wt: 317.28 g/mol
InChI Key: AQIWKONTLIVVTR-QMMMGPOBSA-N
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Description

N-Boc-2,3-Difluoro-L-tyrosine is a derivative of L-tyrosine where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions. This compound is commonly used in the synthesis of peptides and other complex organic molecules due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) to protect the amino group . The fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of N-Boc-2,3-Difluoro-L-tyrosine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Boc-2,3-Difluoro-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Boc-2,3-Difluoro-L-tyrosine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of N-Boc-2,3-Difluoro-L-tyrosine involves its interaction with various molecular targets, including enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. The Boc group provides stability and protects the amino group during chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-3,5-Difluoro-L-tyrosine
  • N-Boc-4,4-Difluoro-L-proline
  • N-Boc-2,3-Difluoro-D-tyrosine

Uniqueness

N-Boc-2,3-Difluoro-L-tyrosine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. Compared to other similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable tool in synthetic chemistry and drug development .

Properties

Molecular Formula

C14H17F2NO5

Molecular Weight

317.28 g/mol

IUPAC Name

(2S)-3-(2,3-difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(21)17-8(12(19)20)6-7-4-5-9(18)11(16)10(7)15/h4-5,8,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t8-/m0/s1

InChI Key

AQIWKONTLIVVTR-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(C(=C(C=C1)O)F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C(=C(C=C1)O)F)F)C(=O)O

Origin of Product

United States

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